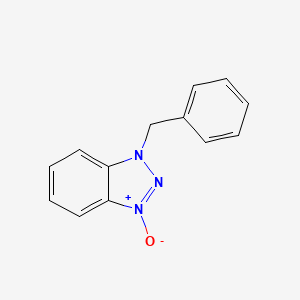

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C13H11N3O. It is a benzotriazole derivative, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring, and they exhibit interesting chemical properties due to their unique structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the reaction of benzyl halides with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking the benzyl halide to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and consistent production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the benzyl position.

Aplicaciones Científicas De Investigación

The search results provided do not contain sufficient information to create a detailed article focusing solely on the applications of the compound "1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate". However, the search results do provide some information regarding related compounds and applications of benzotriazoles and triazoles, which can be summarized as follows:

Triazoles and Benzotriazoles in Medicinal Chemistry

- Triazole-fused compounds have applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity .

- 1H-1,2,3-Triazolo[4,5-b]pyrazines have garnered interest as selective c-Met inhibitors, with potential antiviral efficacy against SARS-CoV-2 .

- Benzotriazole and its derivatives are of interest in pharmaceutical chemistry, with the 1H-benzo[d][1,2,3]triazole (BT) structure considered a privileged structure for its pharmacological activities .

Synthesis of Triazole Compounds

- Various methods exist for synthesizing triazole-fused compounds, such as 1,2,3-triazolo[1,5-a]pyrazinones and 1,2,3-triazoloquinoxalines .

- These methods involve reactions of triazolium olates, Pd-catalyzed intramolecular cyclizations, and cycloadditions .

Benzotriazoles as Synthetic Auxiliaries

- Benzotriazoles have versatile applicability in chemistry and are used as synthetic auxiliaries and leaving groups in reactions with carbonyl groups .

- N-acylbenzotriazoles are used as acylating agents for N-, O-, C-, and S-acylations .

Biological Activity of Benzotriazoles

- Benzotriazole derivatives have shown antimycobacterial activity, with some derivatives exhibiting activity against Mycobacterium tuberculosis strains .

- Certain benzotriazoles can act as potassium channel activators, which are of interest for treating nervous, respiratory, and cardiovascular disorders .

- Some benzotriazoles have shown in vitro growth inhibitory activity against Trypanosoma cruzi, a protozoan parasite .

Benzotriazole as Corrosion Inhibitor

Mecanismo De Acción

The mechanism of action of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

Benzotriazole: A parent compound with similar structural features but lacking the benzyl group.

1-Benzylbenzotriazole: A closely related compound with a similar structure but without the oxidized triazole ring.

3-Oxidobenzotriazole: Another derivative with an oxidized triazole ring but without the benzyl group.

Uniqueness

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is unique due to the presence of both the benzyl group and the oxidized triazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H11N3O

- Molar Mass : 225.25 g/mol

- Density : 1.25 ± 0.1 g/cm³ (predicted)

- pKa : 3.49 ± 0.50 (predicted)

These properties suggest that the compound may exhibit significant solubility and stability in various biological environments, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzotriazole moiety is known for its role as a bioisostere and can mimic functionalities of other pharmacophores.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It may act as an allosteric modulator or antagonist at certain receptor sites, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be explored further for therapeutic applications.

Case Studies

Recent studies have evaluated the biological effects of this compound in vitro and in vivo:

- Antimicrobial Activity :

- Cytotoxicity Assays :

- Mechanistic Insights :

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition | MIC = 10 µg/mL |

| Cytotoxicity | HeLa Cells | Induces apoptosis | IC50 = 20 µM |

| Cytotoxicity | MCF7 Cells | Induces apoptosis | IC50 = 15 µM |

Propiedades

IUPAC Name |

1-benzyl-3-oxidobenzotriazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-16-13-9-5-4-8-12(13)15(14-16)10-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSSLHDIYFWEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3[N+](=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.